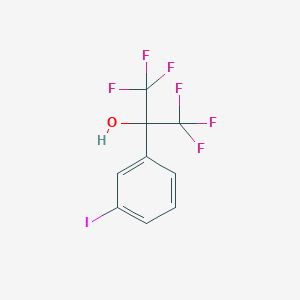

1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol is a fluorinated organic molecule that has garnered interest due to its potential applications in various fields of chemistry. The presence of multiple fluorine atoms makes it a candidate for use in the synthesis of fluoro-containing materials and as a protecting group in the synthesis of oligonucleotides .

Synthesis Analysis

The synthesis of related hexafluoro compounds has been achieved through different methods. For instance, long-chain 2,2-difluoro-3-hydroxyacids, which share a similar hexafluoroisopropanol backbone, have been synthesized using a selective haloform reaction with good to excellent yields under mild conditions . Another approach for synthesizing hexafluoro-2-organyl-propan-2-ols involves starting from anhydrides or activated esters of carboxylic acids and trimethyl(trifluoromethyl)silane . These methods highlight the versatility and efficiency of synthesizing fluorinated compounds, which could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of a closely related compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, has been determined by X-ray structure analysis. This analysis revealed the presence of strong intermolecular hydrogen bonds that connect molecules into two-dimensional layers . Such structural insights are crucial for understanding the reactivity and potential applications of these fluorinated compounds.

Chemical Reactions Analysis

The reactivity of hexafluoroisopropanol derivatives is influenced by the presence of the fluorine atoms and the functional groups attached to the carbon framework. For example, the hexafluoro-2-propyl group has been used as a protecting group in oligonucleotide synthesis, demonstrating its stability and ease of removal . The reactivity of the iodophenyl group in this compound could be exploited in further functionalization reactions, such as coupling reactions, due to the presence of the iodine atom.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties due to the high electronegativity and small size of fluorine atoms. These properties include increased thermal and chemical stability, as well as altered hydrophobicity and lipophilicity. The hexafluoroisopropanol moiety, in particular, has been used to modify the physical properties of compounds, such as solubility and boiling points . The cytotoxic activity of related trifluoromethyl sulfonamides has been evaluated, indicating that the introduction of fluorine atoms can significantly influence biological activity .

Wissenschaftliche Forschungsanwendungen

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which include perfluoroalkyl moieties, are extensively used in various industrial and commercial applications. These chemicals can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), which are subject to regulations due to their toxic profiles. The review by Liu and Avendaño (2013) delves into the environmental biodegradability of important precursors like fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, shedding light on microbial degradation pathways, half-lives, and potential novel degradation intermediates and products (Liu & Avendaño, 2013).

NEXAFS Investigations of Transition Metal Compounds

Transition metal compounds, including oxides, nitrides, carbides, and sulfides, possess unique physical and chemical properties, making them a subject of extensive surface science investigations. Chen (1998) provides a comprehensive review of the applications of near-edge X-ray absorption fine structure (NEXAFS) in studying electronic and structural properties of these compounds, highlighting their relevance in materials science, catalysis, biological science, and environmental science (Chen, 1998).

Environmental Impact of Novel Fluorinated Alternatives

Wang et al. (2019) explore novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs), which are emerging persistent organic pollutants. The study investigates the sources, environmental distribution, and toxicological assessments of these alternatives, revealing that some, like hexafluoropropylene oxide dimer (HFPO-DA), are dominant global pollutants and may exhibit toxicities comparable or even more serious than legacy PFASs, necessitating further toxicological studies (Wang et al., 2019).

Fluorinated Substituents in Antitubercular Drug Design

Thomas (1969) highlights the significance of fluorinated substituents, especially trifluoromethyl groups, in antitubercular drug design. The review discusses how these substituents modulate pharmacodynamic and pharmacokinetic behaviors of antitubercular agents, emphasizing the potential of –CF3 groups to enhance lipophilicity and improve pharmacological properties of these drugs (Thomas, 1969).

Wirkmechanismus

Target of action

HFIP is generally used to denature the native state of proteins . It’s also used as a solvent in peptide chemistry .Mode of action

HFIP facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .Biochemical pathways

HFIP catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . Specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for HFIP are not readily available.Result of action

The molecular and cellular effects of HFIP’s action would depend on the specific reactions it’s involved in. For example, in the case of protein denaturation, it could lead to changes in protein structure and function .Action environment

HFIP is a thermally stable, highly polar, UV-transparent solvent that is miscible with water and many polar organic solvents . It’s used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) method to improve separation and detection .Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(3-iodophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6IO/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOTWQWXGRXHJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(C(F)(F)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2516618.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)

![N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2516623.png)

![3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2516629.png)

![5-[2-Methyl-4-(1,2-oxazol-5-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2516631.png)

![2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride](/img/structure/B2516634.png)

![1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2516636.png)